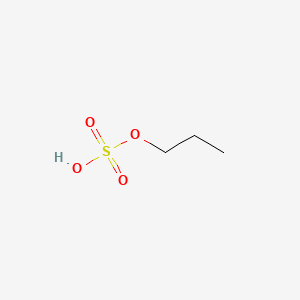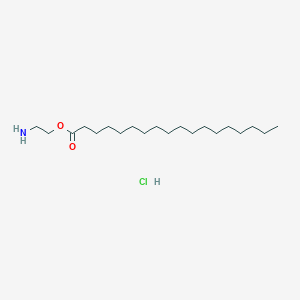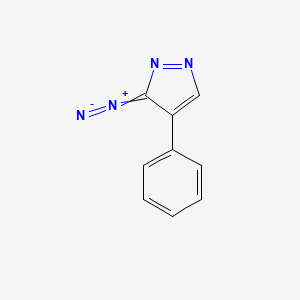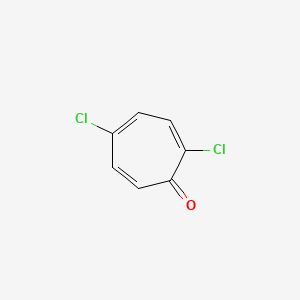
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- is an organic compound with the molecular formula C7H4Cl2O. It is a derivative of cycloheptatrienone, also known as tropone, where two chlorine atoms are substituted at the 2 and 5 positions. This compound is known for its unique structure, which includes a seven-membered ring with conjugated double bonds and a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- typically involves the chlorination of cycloheptatrienone. One common method is the reaction of cycloheptatrienone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The chlorination reaction is monitored closely to prevent over-chlorination and formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways. For example, its ability to undergo nucleophilic substitution makes it reactive towards biological nucleophiles, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): The parent compound without chlorine substitutions.
2,5-Dihydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one: A derivative with hydroxyl groups instead of chlorine atoms.
α-Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): Another derivative with a hydroxyl group at the 2 position.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2,5-dichloro- is unique due to the presence of chlorine atoms, which significantly alter its chemical reactivity and properties compared to its non-chlorinated counterparts. The chlorine atoms increase the compound’s electrophilicity, making it more reactive towards nucleophiles and enabling a broader range of chemical transformations.
Eigenschaften
CAS-Nummer |
7157-27-9 |
|---|---|
Molekularformel |
C7H4Cl2O |
Molekulargewicht |
175.01 g/mol |
IUPAC-Name |
2,5-dichlorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H4Cl2O/c8-5-1-3-6(9)7(10)4-2-5/h1-4H |
InChI-Schlüssel |
MPKYYRIGUWMAMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C(=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


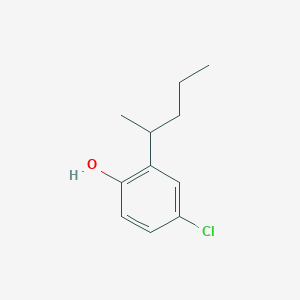
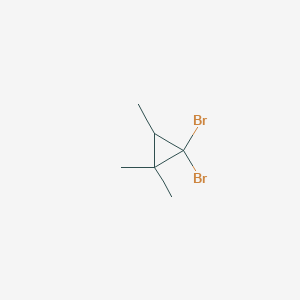
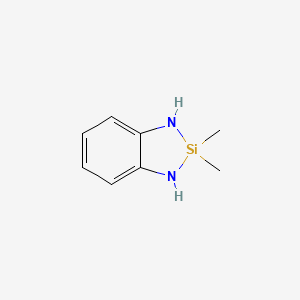
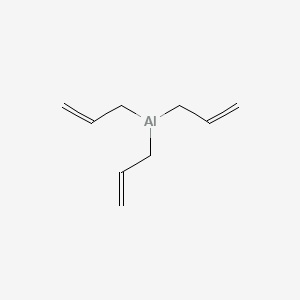
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

